N-benzyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-benzyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- Position 1: A methyl group, enhancing metabolic stability compared to bulkier substituents .
- Position 4: A benzylamine group, contributing to hydrophobic interactions in receptor binding .
This structural framework suggests applications in kinase inhibition or central nervous system (CNS) targeting due to the piperazine and fluorophenyl groups, which are common in antipsychotics and antidepressants .
Properties
IUPAC Name |
N-benzyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN7/c1-29-22-20(16-26-29)21(25-15-17-5-3-2-4-6-17)27-23(28-22)31-13-11-30(12-14-31)19-9-7-18(24)8-10-19/h2-10,16H,11-15H2,1H3,(H,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTSQISSQDVCRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NCC3=CC=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has gained attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. Its structural formula is represented as follows:
This structure includes:
- A benzyl group which enhances lipophilicity and bioavailability.
- A piperazine moiety that may contribute to central nervous system (CNS) penetration and receptor binding.
1. Kinase Inhibition
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold can act as inhibitors of various kinases. These kinases are critical in signaling pathways associated with cancer and other diseases. For instance, a related compound has demonstrated activity against the HER family of receptors, suggesting that this compound may similarly target these pathways .
2. Neurotransmitter Modulation
The piperazine group is often associated with modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation can have implications for psychiatric disorders and neurodegenerative diseases .
Anticancer Activity
Several studies have explored the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For example, compounds similar to this compound have shown efficacy in inhibiting tumor cell proliferation in vitro and in vivo models. The mechanisms include:
- Induction of apoptosis in cancer cells.
- Inhibition of cell cycle progression.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar derivatives have been tested against bacterial strains, showing promising results in inhibiting growth .
Table 1: Summary of Biological Activities
Scientific Research Applications
Antiparasitic Activity
Recent studies have indicated that compounds similar to N-benzyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibit significant antiparasitic properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have been shown to inhibit the growth of Toxoplasma gondii, a common parasite affecting humans and animals. These compounds target specific enzymes involved in the parasite's life cycle, demonstrating potential as therapeutic agents against parasitic infections .
Neurological Applications
The compound's piperazine moiety is known for its neuropharmacological effects. Research has explored its potential in treating neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have been shown to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in the pathophysiology of Alzheimer's disease. This inhibition can lead to increased acetylcholine levels in the brain, potentially improving cognitive function .
Anticancer Properties
N-benzyl derivatives have also been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways associated with tumor growth. The presence of the fluorophenyl group enhances the compound's ability to interact with cancer cell receptors, making it a promising candidate for further development in oncology .
Case Study 1: Antiparasitic Efficacy
In a study evaluating various pyrazolo[3,4-d]pyrimidine derivatives against Toxoplasma gondii, it was found that certain modifications to the benzyl and piperazine groups significantly enhanced antiparasitic activity. The compound demonstrated IC50 values indicating strong inhibition of parasite growth, suggesting its potential as a lead compound for drug development against this parasite .
Case Study 2: Neuroprotective Effects
A series of experiments focused on neuroprotective effects demonstrated that compounds similar to this compound could effectively inhibit cholinesterase activity in vitro. In vivo studies further supported these findings by showing improved memory retention in animal models treated with these compounds compared to controls .
Case Study 3: Anticancer Activity
Research involving various cancer cell lines revealed that this compound could induce apoptosis through caspase activation pathways. The study highlighted its efficacy against breast and lung cancer cells, where it significantly reduced cell viability at low micromolar concentrations .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares key structural features and molecular properties of the target compound with analogs from the evidence:
Pharmacological Implications
- Fluorophenyl vs.
- Piperazine Modifications : The 4-fluorophenylpiperazine in the target compound may offer stronger receptor binding than methylpiperazine () due to aryl interactions .
- Benzylamine vs. Alkylamine Substitutions : The benzyl group at position 4 (target and ) favors hydrophobic binding pockets in kinases or GPCRs, whereas 2-methoxyethyl () enhances solubility but reduces affinity .
Research Findings and Inferences
- Kinase Inhibition: The benzylamine and pyrazolo[3,4-d]pyrimidine core align with known kinase inhibitors (e.g., ), implicating the target in oncology applications .
- Metabolic Stability : Fluorine and methyl groups may reduce cytochrome P450-mediated metabolism, extending half-life compared to chlorinated analogs .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare N-benzyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of substituted pyrazole intermediates with aminopyrimidine derivatives under reflux conditions (e.g., ethanol, 10–12 hours) .
- Step 2 : Introduction of the 4-(4-fluorophenyl)piperazine moiety via nucleophilic substitution or coupling reactions. For example, reacting a chlorinated pyrazolo-pyrimidine intermediate with 4-(4-fluorophenyl)piperazine in the presence of a base like cesium carbonate .
- Step 3 : Benzylation at the N-position using benzyl halides under basic conditions (e.g., potassium carbonate in DMF) .
- Purification : Crystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane gradient) is standard .
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for key groups (e.g., piperazine N–CH2, pyrimidine aromatic protons, benzyl CH2) .
- X-ray crystallography : Resolve dihedral angles between the pyrazolo-pyrimidine core and substituents (e.g., benzyl, piperazine) to confirm spatial orientation .
- HRMS : Validate molecular weight (e.g., m/z [M+H]+) .
- IR spectroscopy : Identify functional groups (e.g., C–F stretch at ~1100 cm⁻¹) .
Advanced Research Questions
Q. What strategies mitigate low yields in nucleophilic substitution reactions during piperazine coupling?
- Methodological Answer :
- Catalyst optimization : Use copper(I) bromide or palladium catalysts to enhance reactivity .
- Solvent effects : Polar aprotic solvents (e.g., DMSO, DMF) improve solubility of intermediates .
- Temperature control : Reflux conditions (80–100°C) vs. microwave-assisted synthesis for faster reaction kinetics .
- Competing reactions : Monitor for side products (e.g., over-alkylation) via TLC or LC-MS .
Q. How does the substitution pattern on the pyrazolo-pyrimidine core influence PDE4 inhibitory activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
| Substituent Position | Modification | PDE4 IC50 (nM) | Reference |
|---|---|---|---|
| N1 (methyl) | Removal | >1000 | |
| C6 (piperazine) | Fluorophenyl | 38 | |
| C4 (benzyl) | Bulkier groups (e.g., 4-Cl-benzyl) | Reduced activity |
- Rationale : The 4-fluorophenylpiperazine group enhances binding to PDE4’s hydrophobic pocket, while the N1-methyl maintains metabolic stability .
Q. How can computational modeling resolve contradictions in reported biological activities?
- Methodological Answer :
- Docking studies : Use software (e.g., AutoDock Vina) to predict binding modes of the compound to PDE4 isoforms, explaining variations in IC50 values .
- Quantum mechanical calculations : Analyze electron density maps to assess reactivity of substituents (e.g., fluorophenyl vs. chlorophenyl) .
- MD simulations : Evaluate conformational stability of the piperazine moiety in aqueous vs. lipid bilayer environments .
Data Interpretation & Experimental Design
Q. How to design experiments to evaluate metabolic stability in hepatic microsomes?
- Methodological Answer :
- Incubation conditions : Compound (1 µM) + NADPH-regenerating system in human liver microsomes (37°C, pH 7.4) .
- Sampling : Collect aliquots at 0, 5, 15, 30, 60 min.
- Analysis : LC-MS/MS to quantify parent compound degradation. Calculate half-life (t1/2) using first-order kinetics .
- Control : Include verapamil (CYP3A4 inhibitor) to identify enzyme-specific metabolism .
Q. What analytical techniques differentiate polymorphic forms of this compound?
- Methodological Answer :
- PXRD : Compare diffraction patterns to identify crystalline vs. amorphous phases .
- DSC : Measure melting points (e.g., 104–107°C for Form I vs. 96–98°C for Form II) .
- Solid-state NMR : Resolve differences in hydrogen bonding (e.g., N–H⋯N interactions) between polymorphs .
Conflict Resolution in Literature
Q. How to address discrepancies in reported cytotoxicity data across cell lines?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., HepG2 vs. HEK293) and incubation times (48–72 hours) .
- Control for solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation .
- Mechanistic studies : Combine cytotoxicity assays with apoptosis markers (e.g., caspase-3 activation) to confirm mode of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
